molecular formula C15H11Cl3I2N2O B11972002 3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide CAS No. 303106-65-2

3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide

Cat. No.: B11972002
CAS No.: 303106-65-2
M. Wt: 595.4 g/mol
InChI Key: FCVJGHQWDPZEPY-UHFFFAOYSA-N
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Description

3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and an amide functional group. Its molecular formula is C15H11Cl3I2N2O, and it has a molecular weight of 595.436 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-N-(2,2,2-trichloro-1-(2-chloroanilino)ethyl)benzamide: Similar structure but with a chlorine atom instead of an iodine atom.

    3-Iodo-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide: Contains a methoxy group instead of an iodine atom.

    3-Iodo-N-(2,2,2-trichloro-1-hydroxy-ethyl)benzamide: Features a hydroxy group in place of the anilino group.

Uniqueness

The presence of multiple iodine atoms and the specific arrangement of functional groups make 3-Iodo-N-(2,2,2-trichloro-1-(2-iodoanilino)ethyl)benzamide unique.

Properties

CAS No.

303106-65-2

Molecular Formula

C15H11Cl3I2N2O

Molecular Weight

595.4 g/mol

IUPAC Name

3-iodo-N-[2,2,2-trichloro-1-(2-iodoanilino)ethyl]benzamide

InChI

InChI=1S/C15H11Cl3I2N2O/c16-15(17,18)14(21-12-7-2-1-6-11(12)20)22-13(23)9-4-3-5-10(19)8-9/h1-8,14,21H,(H,22,23)

InChI Key

FCVJGHQWDPZEPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I)I

Origin of Product

United States

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